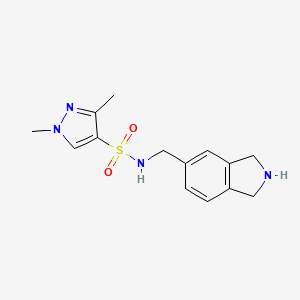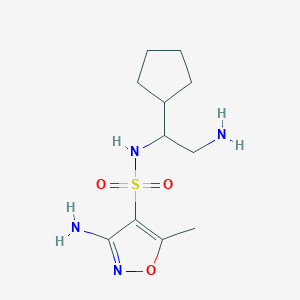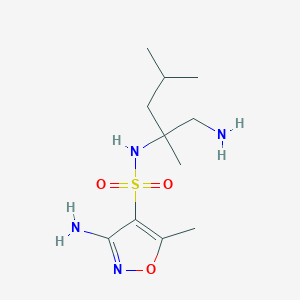
3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a sulfonamide group, and multiple amino groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic synthesis techniques. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the amino substituents. Common reagents used in these steps include various amines, sulfonyl chlorides, and oxazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are in place, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the sulfonamide group may produce sulfinamide derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism by which 3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide include other sulfonamide derivatives and oxazole-containing compounds. Examples include:
- N-(1-amino-2,4-dimethylpentan-2-yl)-1,3-dimethylpyrazole-4-sulfonamide
- 3-amino-5-methyl-1,2-oxazole-4-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-amino-N-(1-amino-2,4-dimethylpentan-2-yl)-5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-7(2)5-11(4,6-12)15-19(16,17)9-8(3)18-14-10(9)13/h7,15H,5-6,12H2,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSDWKGWOKUBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NC(C)(CC(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[4-[(3,5-difluorophenoxy)methyl]triazol-1-yl]acetate](/img/structure/B6976694.png)
![3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6976695.png)
![5-Methyl-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6976697.png)
![1-Phenyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazol-3-one](/img/structure/B6976701.png)
![9-methyl-N-[2-methyl-1-(4-methylphenyl)propan-2-yl]purin-6-amine](/img/structure/B6976710.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine](/img/structure/B6976716.png)
![2-[[6-Fluoro-2-(methoxymethyl)quinolin-4-yl]oxymethyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6976725.png)
![4-[(1,5-dimethylimidazol-2-yl)methylamino]-N-ethylbenzamide](/img/structure/B6976738.png)
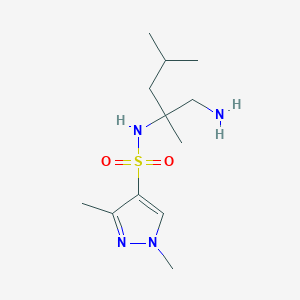
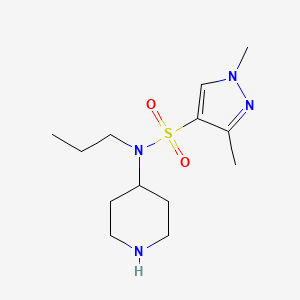
![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)

